Glucopiericidinol A1

説明

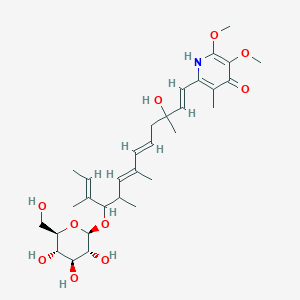

Glucopiericidinol A1 (C₃₁H₄₇NO₁₀, MW 593.713) is a glycosylated alkaloid isolated from Streptomyces sp. OM-5689, a bacterial strain within the Streptomycetaceae family . Its optical activity, [α]¹⁸_D +38 (c, 0.08 in CHCl₃), and UV spectral maxima (e.g., 222–296 nm in MeOH under varying pH conditions) underscore its structural complexity .

特性

CAS番号 |

125591-38-0 |

|---|---|

分子式 |

C31H47NO10 |

分子量 |

593.7 g/mol |

IUPAC名 |

2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1 |

InChIキー |

FXKCPQKAYSQRGI-GDXSFRBMSA-N |

SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |

他のCAS番号 |

125591-38-0 |

同義語 |

glucopiericidinol A2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Bioactivity and Pharmacological Effects

- Antifungal Activity: Both compounds target Piricularia oryzae, a rice blast pathogen.

Physicochemical Properties

| Property | Glucopiericidinol A1 | Glucopiericidinol A2 |

|---|---|---|

| Molecular Formula | C₃₁H₄₇NO₁₀ | C₃₁H₄₇NO₁₀ |

| Molecular Weight | 593.713 | 593.32 |

| Solubility | Soluble in MeOH, CHCl₃; poor in H₂O | Similar to A1 (inferred) |

| Optical Activity | [α]¹⁸_D +38 (CHCl₃) | Not reported |

| Source | Streptomyces sp. OM-5689 | Streptomyces sp. OM-5689 |

Table 1 : Structural and physicochemical comparison. Molecular weight discrepancies may arise from rounding or analytical methods .

Spectral Data Analysis

| Condition | This compound (λ_max, nm) | Glucopiericidinol A2 (λ_max, nm) |

|---|---|---|

| MeOH/HCl | 226, 290 | 230, 290 (Berdy’s data) |

| MeOH/NaOH | 212, 234 (sh), 290 | 218, 280 |

| Neutral MeOH | 220, 240 (sh), 293 | 222, 296 |

Table 2: UV spectral maxima under varying conditions.

Discussion

The glycosylation position (10-O in A1 vs. undefined in A2) likely influences bioavailability and target interactions. Glycosylation enhances solubility and stability, as noted in glycosylation engineering studies , which may explain A1’s pronounced antifungal efficacy. The cytotoxic disparity between A1 and A2 could stem from structural nuances in the aglycone moiety or sugar conjugation, warranting structure-activity relationship (SAR) studies.

Q & A

Q. What are the established protocols for synthesizing and characterizing Glucopiericidinol A1 in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with characterization via spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC). Experimental protocols should follow validated procedures from primary literature, ensuring reproducibility by detailing reagent purity, reaction conditions, and instrumentation calibration. Data should be recorded systematically, with spectral peaks cross-referenced against known standards .

Q. How can researchers identify existing knowledge gaps about this compound during literature reviews?

Methodological Answer: Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to systematically categorize findings. Prioritize peer-reviewed databases (e.g., PubMed, SciFinder) over gray literature, and employ citation tracking to map seminal studies. Document contradictions in reported biological activities or mechanisms to highlight unresolved questions .

Q. What statistical methods are recommended for analyzing this compound’s bioactivity data in preliminary studies?

Methodological Answer: For dose-response assays (e.g., IC50/EC50 calculations), use nonlinear regression models with software like GraphPad Prism. Include controls for false discovery rates in high-throughput screens. Report confidence intervals and p-values with adjustments for multiple comparisons. Raw data should be archived for transparency .

Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological effects?

Methodological Answer: Adopt the ARRIVE guidelines for preclinical studies, including blinding, randomization, and power analysis for sample size. Validate assays using positive/negative controls and replicate experiments across independent laboratories. Document all variables (e.g., solvent purity, temperature) in electronic lab notebooks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer: Conduct comparative studies using isogenic cell lines or knockout models to isolate target pathways. Employ orthogonal assays (e.g., CRISPR interference, thermal shift assays) to validate binding interactions. Meta-analyses of published data can identify confounding variables, such as differences in cell culture conditions or compound stability .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to screen against protein libraries. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic or proteomic datasets to identify pathway enrichment .

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) for humane endpoints and sample size minimization. For human-derived samples, ensure informed consent and anonymization per IRB standards. Publish negative results to avoid publication bias .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using bioinformatics pipelines (e.g., MetaboAnalyst). Apply pathway analysis tools (KEGG, Reactome) to identify perturbed networks. Validate findings with targeted assays (e.g., qPCR, western blot) .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., hydroxyl group substitutions, stereochemical variations). Test derivatives in parallel using standardized assays, and quantify activity changes with Free-Wilson or Hansch analysis. Publish synthetic routes and purity data to enable replication .

Q. How should researchers address instability or degradation of this compound in long-term assays?

Methodological Answer: Perform stability studies under assay conditions (pH, temperature) using HPLC-UV or LC-MS. Include stabilizers (e.g., antioxidants, cryoprotectants) if degradation exceeds 10%. Store aliquots at -80°C with desiccants and validate bioactivity post-storage .

Methodological Frameworks and Tools

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Interpretation : Use the STROBE checklist for observational studies or CONSORT for clinical trials to ensure methodological rigor .

- Literature Synthesis : Leverage citation managers (EndNote, Zotero) and AI tools (ResearchRabbit) for thematic clustering of evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。